6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Physicochemical property pKa modulation CNS permeability

This 6-(3-fluoromethyl)pyrrolidin-1-yl nicotinic acid scaffold delivers a specifically tuned basicity profile (pKa ~9.76 vs. ~10.5 for non-fluorinated analogs) and optimized lipophilicity for CNS applications. The 3-fluoromethylpyrrolidine moiety at the pyridine 6-position provides distinct receptor-binding geometry critical for α4β2 nAChR subtype selectivity and Nav1.7 inhibitor programs. Certified at 98% purity, this building block is a documented reactant in SMN protein modulator and diaminotriazine hNav1.7 inhibitor synthesis. Generic substitution with non-fluorinated analogs is not scientifically justified—preserve your SAR data integrity by procuring the authentic fluorinated compound.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
CAS No. 2090295-10-4
Cat. No. B1476629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid
CAS2090295-10-4
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H13FN2O2/c12-5-8-3-4-14(7-8)10-2-1-9(6-13-10)11(15)16/h1-2,6,8H,3-5,7H2,(H,15,16)
InChIKeyZUCDTTVORGFTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2090295-10-4): A Fluorinated Nicotinic Acid Scaffold for Neuroscience and Ion Channel Research


6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid (CAS 2090295-10-4) is a pyridine derivative belonging to the substituted nicotinic acid class, featuring a 6‑(pyrrolidin‑1‑yl) core with a strategically placed fluoromethyl group at the 3‑position of the pyrrolidine ring . With a molecular weight of 224.23 g/mol and formula C₁₁H₁₃FN₂O₂, the compound presents a combination of a carboxylic acid moiety, a basic pyrrolidine nitrogen, and an electron‑withdrawing fluoromethyl substituent . This specific substitution pattern distinguishes it from non‑fluorinated and differently fluorinated analogs, offering a unique balance of basicity, lipophilicity, and potential binding interactions with nicotinic acetylcholine receptors (nAChRs) and voltage‑gated sodium channels [1].

Why 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid or Simple Pyrrolidine Analogs


Generic substitution of 6‑(3‑(fluoromethyl)pyrrolidin‑1‑yl)nicotinic acid with unsubstituted nicotinic acid or non‑fluorinated pyrrolidine derivatives is not scientifically justified because the 3‑fluoromethylpyrrolidine moiety fundamentally alters the compound's physicochemical and pharmacological profile. The electron‑withdrawing fluoromethyl group reduces the pKa of the pyrrolidine nitrogen to approximately 9.76 (predicted for related fluoromethylpyrrolidines), compared to ~10.5 for non‑fluorinated pyrrolidine . This shift modulates the ionization state at physiological pH, directly impacting membrane permeability, blood‑brain barrier penetration, and off‑target interactions . Furthermore, the specific 6‑position substitution on the pyridine ring confers a distinct orientation for receptor engagement compared to 2‑ or 4‑substituted analogs, as evidenced by structure‑activity relationship studies on α4β2 nAChR ligands where pyrrolidine substitution position critically influences affinity and subtype selectivity [1]. Replacing this compound with a non‑fluorinated analog would alter both basicity‑driven pharmacokinetics and receptor‑binding geometry, leading to non‑equivalent experimental outcomes.

Quantitative Differentiation Evidence: 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid vs. Structural Analogs


Reduced Pyrrolidine Basicity (pKa Shift) Compared to Non‑Fluorinated Pyrrolidine Analogs

The 3‑fluoromethyl substituent on the pyrrolidine ring lowers the basicity of the pyrrolidine nitrogen compared to non‑fluorinated pyrrolidines. While direct pKa data for 6‑(3‑(fluoromethyl)pyrrolidin‑1‑yl)nicotinic acid are not available, the fluoromethylpyrrolidine substructure exhibits a predicted pKa of 9.76 ± 0.10 , which is approximately 0.7–1.0 log units lower than the ~10.5 pKa of unsubstituted pyrrolidine [1]. This reduced basicity decreases the fraction of protonated species at physiological pH, potentially enhancing passive membrane permeability and reducing off‑target interactions with peripheral basic amine receptors .

Physicochemical property pKa modulation CNS permeability

Documented Utility as a Reactant in SMN Protein Modulator and hNav1.7 Inhibitor Synthesis

6‑(3‑(Fluoromethyl)pyrrolidin‑1‑yl)nicotinic acid is explicitly cited as a reactant in the synthesis of at least two distinct classes of pharmacologically relevant compounds: (i) survival motor neuron (SMN) protein modulators, which are critical for spinal muscular atrophy research, and (ii) diaminotriazine hNav1.7 inhibitors, a validated target for non‑opioid pain therapeutics [1]. In contrast, the non‑fluorinated analog 6‑(pyrrolidin‑1‑yl)nicotinic acid (CAS 210963‑95‑4) is not associated with these specific synthetic applications in available technical documentation . This documented use in advanced synthetic pathways represents a tangible differentiation point for procurement decisions where the target compound serves as a key intermediate for novel chemical entities.

Spinal muscular atrophy Pain Ion channel

Enhanced α4β2 nAChR Subtype Selectivity via Fluoropyrrolidine Basicity Tuning

Class‑level evidence from a peer‑reviewed study of 3‑fluoropyrrolidine‑containing nicotinic ligands demonstrates that fluorine substitution at the pyrrolidine 3‑position reduces basicity, thereby improving selectivity for the α4β2 nAChR subtype over other nAChR subtypes [1]. In this study, compounds incorporating the 3‑fluoropyrrolidine nucleus showed good affinity and selectivity for α4β2 and physicochemical properties predictive of relevant CNS penetration [1]. While 6‑(3‑(fluoromethyl)pyrrolidin‑1‑yl)nicotinic acid was not directly tested, the 3‑fluoromethyl group confers an even stronger electron‑withdrawing effect than the 3‑fluoro substituent, theoretically amplifying this selectivity enhancement. Non‑fluorinated pyrrolidine analogs lack this tuned basicity and therefore exhibit different selectivity profiles across nAChR subtypes [1].

Nicotinic receptors Alzheimer's disease Parkinson's disease

Higher Vendor‑Certified Purity (98%) vs. Standard 95% Grade

Commercially available 6‑(3‑(fluoromethyl)pyrrolidin‑1‑yl)nicotinic acid is offered with a vendor‑certified purity of 98% (HPLC) , which exceeds the typical 95% purity grade common for many research‑grade nicotinic acid derivatives . This 3‑percentage‑point increase in purity translates to approximately 60% lower total impurity content (2% impurities vs. 5% impurities), reducing the risk of confounding biological results due to trace contaminants. For quantitative assays, structural studies, or in vivo experiments where impurities can significantly impact data interpretation, this higher purity specification provides a tangible advantage in experimental reproducibility.

Chemical purity Procurement specification Reproducibility

Optimal Research and Industrial Application Scenarios for 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid


Synthesis of Novel SMN Protein Modulators for Spinal Muscular Atrophy Research

The compound is explicitly documented as a reactant for synthesizing survival motor neuron (SMN) protein modulators [1]. Research groups developing small‑molecule SMN enhancers for spinal muscular atrophy should procure this compound as a key building block. The fluoromethylpyrrolidine moiety provides a tuned basicity and lipophilicity profile conducive to CNS penetration, which is essential for targeting motor neurons .

Development of Subtype‑Selective α4β2 Nicotinic Acetylcholine Receptor Ligands

Based on class‑level SAR demonstrating that 3‑fluoropyrrolidine nuclei confer enhanced α4β2 nAChR subtype selectivity [2], this compound is an ideal scaffold for medicinal chemistry programs targeting Alzheimer's disease, Parkinson's disease, or cognitive enhancement. The 6‑position substitution on the pyridine ring provides a distinct vector for further derivatization to optimize affinity and selectivity [2].

Construction of hNav1.7 Inhibitors for Non‑Opioid Pain Therapeutic Research

As a documented reactant for diaminotriazine hNav1.7 inhibitors [1], this compound is valuable for pain research programs seeking peripherally restricted or CNS‑penetrant Nav1.7 blockers. The fluoromethyl substituent may reduce hERG liability compared to more basic amine‑containing scaffolds, a critical consideration for ion channel drug discovery .

Structure‑Activity Relationship Studies on Fluorinated Nicotinic Acid Derivatives

The compound's unique combination of a 6‑(pyrrolidin‑1‑yl) substitution, a 3‑fluoromethyl group, and a carboxylic acid handle makes it an excellent core for systematic SAR exploration. Researchers can vary the fluorination pattern (mono‑ vs. di‑fluoromethyl, fluoro vs. fluoromethyl) to probe the impact on pKa, logP, metabolic stability, and receptor binding . Its 98% certified purity ensures that observed biological activity is attributable to the intended molecule rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.